molecular formula C23H20ClN3O2 B11112533 N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B11112533
M. Wt: 405.9 g/mol
InChI Key: AUOKVOMVNRKUFA-CVKSISIWSA-N
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Description

N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a hydrazino group, and a diphenylacetamide moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-((2-hydrazino-2-oxoethyl)thio)acetamide
  • Ethyl (2-chloro-2-oxoethyl)thioacetate
  • 2-(2-Chlorophenyl)hydrazino-2-oxoethyl acetate

Uniqueness

N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its diverse applications in research make it a valuable compound in various scientific fields .

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20ClN3O2/c24-20-14-8-7-13-19(20)15-26-27-21(28)16-25-23(29)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H,16H2,(H,25,29)(H,27,28)/b26-15+

InChI Key

AUOKVOMVNRKUFA-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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